molecular formula C11H15N B1596241 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-85-9

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1596241
CAS RN: 41565-85-9
M. Wt: 161.24 g/mol
InChI Key: PJFODMSKYKYLCZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a naturally occurring compound found in various plants and animals. It has been of interest to researchers due to its potential therapeutic properties. 1MeTIQ has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Neuroprotective Agent

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective properties. It’s been found to have a parkinsonism-preventing effect and demonstrates neuroprotective activity, which could be beneficial in the treatment or prevention of neurodegenerative diseases like Parkinson’s disease .

Antidepressant-like Effects

This compound has shown to produce an antidepressant-like effect in animal models. It’s comparable to the effects of traditional antidepressants, indicating potential use in the management of depression .

Modulation of Dopamine Transporters

Research indicates that 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline affects the in vivo binding of radioligands to pre-synaptic dopamine transporters (DATs). This suggests applications in studying dopaminergic signaling and possibly in the treatment of disorders related to dopamine dysfunction .

Chemical Synthesis and Drug Development

Due to its structural characteristics, this compound is used as a building block in chemical synthesis and drug development. Its presence in various synthetic pathways makes it a valuable compound in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be used as a reference compound or a standard in chromatographic analysis and mass spectrometry, aiding in the identification and quantification of similar compounds .

Environmental Toxin Studies

The compound has been used in studies to understand the impact of environmental toxins on the brain. For example, it’s been used to investigate the formation of Lewy bodies, a key feature in Parkinson’s disease, when exposed to toxins like rotenone .

Mechanism of Action

Target of Action

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has been suggested that 1MeTIQ targets dopaminergic neurons . These neurons play a crucial role in the regulation of movement, reward, and memory.

Mode of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This suggests that 1MeTIQ interacts with its targets, the dopaminergic neurons, and prevents their degeneration.

Biochemical Pathways

It is believed that the neuroprotective action of 1metiq may be related to the inhibition of monoamine oxidase (mao), scavenging of free radicals, and antagonism to the glutamatergic system . These actions can help prevent neurodegeneration and maintain the function of dopaminergic neurons.

Pharmacokinetics

It is known that 1metiq can be administered systemically

Result of Action

The administration of 1MeTIQ has been shown to produce neuroprotective effects, as evidenced by its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . Moreover, it has been suggested that 1MeTIQ may cause a mild but significant decrease in the striatal dopamine concentration in rats when administered in high doses .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For instance, the stereoselective study has documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related to the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers . This suggests that the stereochemical environment can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFODMSKYKYLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343446
Record name 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

41565-85-9
Record name 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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